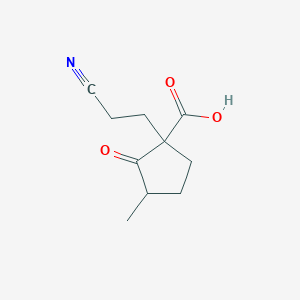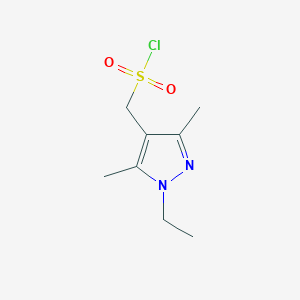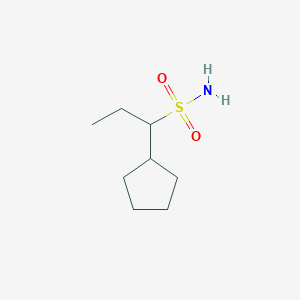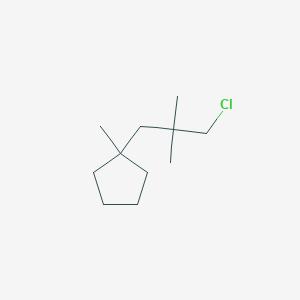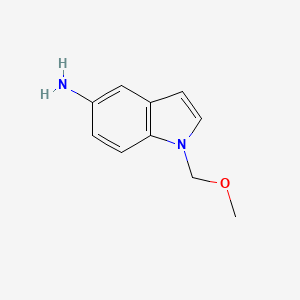![molecular formula C21H25NO4 B13177042 (S)-4-([1,1'-Biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)butanoicacid](/img/structure/B13177042.png)
(S)-4-([1,1'-Biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)butanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-([1,1’-Biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)butanoic acid is a compound that features a biphenyl group and a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-([1,1’-Biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)butanoic acid typically involves the protection of the amino group using the Boc group. The precursor, di-tert-butyl dicarbonate, is a great electrophile for nucleophilic addition of the amine . The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate. The elimination step expels a carbonate ion, which can either deprotonate the amine or undergo spontaneous decarboxylation, yielding a strong base tert-butoxide to take care of the amine .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The use of glycerol as a solvent has been developed for the chemoselective N-Boc protection of amines, providing an efficient and green protocol .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-([1,1’-Biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)butanoic acid undergoes various types of reactions, including:
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA), resulting in the formation of the free amine.
Substitution Reactions: The biphenyl group can undergo electrophilic aromatic substitution reactions due to the presence of the aromatic rings.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for the deprotection of the Boc group.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens, nitrating agents, and sulfonating agents under appropriate conditions.
Major Products Formed
Deprotection: The major product formed is the free amine after the removal of the Boc group.
Substitution: Depending on the substituent introduced, various biphenyl derivatives can be formed.
Applications De Recherche Scientifique
(S)-4-([1,1’-Biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)butanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: The Boc-protected amino group allows for selective reactions in peptide synthesis.
Medicine: Potential use in the development of pharmaceuticals due to its structural features.
Industry: Utilized in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism of action for (S)-4-([1,1’-Biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)butanoic acid primarily involves the protection and deprotection of the amino group. The Boc group provides stability to the amino group during synthesis and can be easily removed under acidic conditions . The resonance stabilization of the carbonyl oxygen facilitates the cleavage of the Boc group, resulting in the formation of a carbocation that undergoes elimination by the trifluoroacetate ion .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmethoxycarbonyl (Cbz) Protected Amines: The Cbz group is another common protecting group for amines, which is stable under acidic and basic conditions but cleaved by catalytic hydrogenation with H2 over Pd/C.
Methoxycarbonyl Derivatives: These derivatives are less stable compared to Boc-protected amines due to the less substituted alkyl group.
Uniqueness
(S)-4-([1,1’-Biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)butanoic acid is unique due to the presence of the biphenyl group and the Boc-protected amino group. The Boc group provides greater stability and ease of removal compared to other protecting groups, making it a preferred choice in organic synthesis .
Propriétés
Formule moléculaire |
C21H25NO4 |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-phenylphenyl)butanoic acid |
InChI |
InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22-18(14-19(23)24)13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m0/s1 |
Clé InChI |
SHRZMJHRBQEGBC-SFHVURJKSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)CC(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


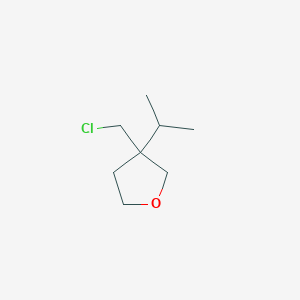
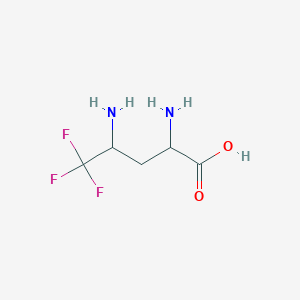
![Methyl 2-chloro-7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate](/img/structure/B13176969.png)
methanol](/img/structure/B13176972.png)


